molecular formula C12H13FO2 B2892256 (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1343874-32-7

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2892256
CAS No.: 1343874-32-7
M. Wt: 208.232
InChI Key: QDUMAVRTLFJNAP-UHFFFAOYSA-N
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Description

“(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the molecular formula C12H13FO2 . It’s also known by other synonyms such as “4-(2-fluorobenzoyl)oxane” and "(2-fluorophenyl)-(oxan-4-yl)methanone" .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources. Chemical reactions can be analyzed using techniques like bond-electron matrices , but specific reactions involving this compound are not detailed.

Scientific Research Applications

Direct α-Fluorination of Ketones

One notable application in scientific research is the direct α-fluorination of ketones, which has been enabled using N-F reagents. This method allows for the regiospecific fluorofunctionalization of the u-carbonyl position in ketones without prior activation. Such a process could potentially be applied to compounds like (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone for the synthesis of α-fluoro derivatives, which are valuable in medicinal chemistry and material science due to their unique reactivity and biological activity (Stavber, Jereb, & Zupan, 2002).

Synthesis and Structural Analysis

The synthesis of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and analysis through FTIR, NMR, and X-ray diffraction showcases the importance of structural elucidation in the development of new compounds. The use of density functional theory (DFT) for conformational analysis underlines the significance of computational methods in understanding the physicochemical properties of such molecules. This approach is crucial for designing molecules with desired properties, including those similar to this compound (Huang et al., 2021).

Light-Induced Tetrazole-Quinone 1,3-Dipolar Cycloaddition

Research on the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition has revealed a green and efficient method for synthesizing pyrazole-fused quinones. This process involves the generation of active intermediates upon ultraviolet light excitation, leading to highly efficient reactions. Such studies provide insights into photoinduced reactions and could inform the development of novel synthetic methods for compounds like this compound and its derivatives (He et al., 2021).

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. An SDS for “(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone” could provide detailed safety and hazard information .

Properties

IUPAC Name

(2-fluorophenyl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUMAVRTLFJNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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